Nonanedioic acid;propane-1,2-diol
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Overview
Description
Nonanedioic acid;propane-1,2-diol, also known as azelaic acid, propylene glycol polymer, is a chemical substance with the molecular formula (C9H16O4.C3H8O2)x . This compound is a polyester formed by the polymerization of nonanedioic acid (azelaic acid) and 1,2-propanediol (propylene glycol). It is used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, polymer with 1,2-propanediol typically involves a polycondensation reaction between nonanedioic acid and 1,2-propanediol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include elevated temperatures and reduced pressure to drive the reaction towards polymer formation .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polycondensation reactors where nonanedioic acid and 1,2-propanediol are continuously fed into the system. The reaction is monitored and controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or films, for different applications .
Chemical Reactions Analysis
Types of Reactions: Nonanedioic acid;propane-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Polymers with modified functional groups.
Scientific Research Applications
Nonanedioic acid;propane-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of nonanedioic acid, polymer with 1,2-propanediol involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes, enhancing drug delivery and improving therapeutic efficacy. The specific pathways involved depend on the application and the functional groups present on the polymer .
Comparison with Similar Compounds
Nonanedioic acid, polymer with 1,3-propanediol: Similar in structure but uses 1,3-propanediol instead of 1,2-propanediol.
Nonanedioic acid, polymer with ethylene glycol: Uses ethylene glycol instead of 1,2-propanediol, resulting in different polymer properties.
Nonanedioic acid, polymer with butanediol: Uses butanediol, leading to variations in flexibility and durability.
Uniqueness: Nonanedioic acid;propane-1,2-diol is unique due to its specific combination of nonanedioic acid and 1,2-propanediol, which imparts distinct properties such as enhanced flexibility and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and flexible materials .
Properties
CAS No. |
29408-67-1 |
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Molecular Formula |
C12H24O6 |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
nonanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C9H16O4.C3H8O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3(5)2-4/h1-7H2,(H,10,11)(H,12,13);3-5H,2H2,1H3 |
InChI Key |
FNSYDPIUFNHOJK-UHFFFAOYSA-N |
SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
Canonical SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
29408-67-1 | |
Origin of Product |
United States |
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